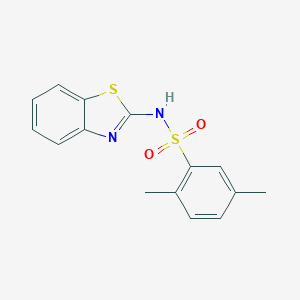
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide, also known as BZS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. This compound also inhibits the production of inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activation of NF-κB, a transcription factor that regulates the expression of these cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in animal models of inflammation. This compound has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for use in research. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some studies.
Direcciones Futuras
There are several future directions for the study of N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide. One direction is to further elucidate its mechanism of action, which may lead to the development of more effective drugs based on this compound. Another direction is to explore its potential use in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of more potent and selective analogs of this compound may lead to the development of new drugs with improved therapeutic potential.
Métodos De Síntesis
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. This compound has also been shown to have analgesic effects by inhibiting the production of prostaglandins, which are responsible for pain and inflammation. Additionally, this compound has been shown to have antitumor effects by inhibiting the growth and proliferation of cancer cells.
Propiedades
Fórmula molecular |
C15H14N2O2S2 |
|---|---|
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
N-(1,3-benzothiazol-2-yl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S2/c1-10-7-8-11(2)14(9-10)21(18,19)17-15-16-12-5-3-4-6-13(12)20-15/h3-9H,1-2H3,(H,16,17) |
Clave InChI |
JDZHFJHAOAJHIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)
